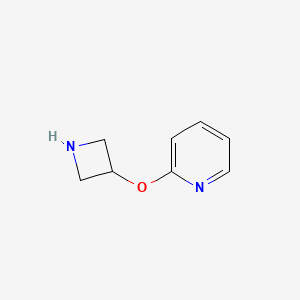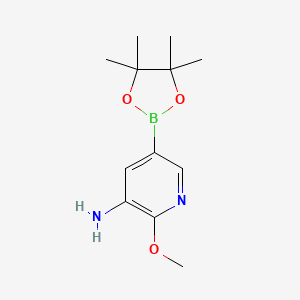
(1s,4s)-4-((tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate
Vue d'ensemble
Description
(1s,4s)-4-((tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate, also known as 4-((tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate or 4-((t-BuOC)NHCH2)C6H4NO2, is a synthetic organic compound used in a variety of research applications. It is a versatile reagent used for the synthesis of various organic compounds and has been used in a wide range of scientific research studies.
Applications De Recherche Scientifique
Stability and Degradation
A study focused on the degradation processes of nitisinone, a compound structurally related to (1s,4s)-4-((tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate, employing liquid chromatography coupled with mass spectrometry (LC-MS/MS) to determine stability under various conditions. This research contributes to understanding the chemical stability and potential degradation pathways of similar compounds, offering insights into their safe and effective use in scientific applications (Barchańska et al., 2019).
Analytical Methods for Antioxidant Activity
The evaluation of antioxidant activity is crucial in many fields, including food engineering, medicine, and pharmaceuticals. A review of analytical methods for determining antioxidant activity highlights various tests and their applicability, providing a framework for assessing the antioxidant potential of compounds like this compound and their derivatives. This comprehensive analysis aids in understanding the antioxidant properties and potential health benefits of such compounds (Munteanu & Apetrei, 2021).
Photosensitive Protecting Groups
Research on photosensitive protecting groups, which includes compounds like this compound, provides valuable insights into their application in synthetic chemistry. These groups show promise for future developments in creating more efficient synthetic pathways and protecting group strategies, contributing to advancements in pharmaceuticals and other chemical products (Amit, Zehavi, & Patchornik, 1974).
Nanostructured Luminescent Micelles for Sensing
Luminescent micelles, including those potentially derived from this compound, are explored as efficient "functional materials" for sensing applications, such as detecting nitroaromatic and nitramine explosives. This research underscores the significance of designing smart nanomaterials for forensic and environmental monitoring applications, highlighting the versatile utility of such compounds in scientific research (Paria et al., 2022).
Propriétés
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] 4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-18(2,3)26-17(22)19-13-6-10-15(11-7-13)25-16(21)12-4-8-14(9-5-12)20(23)24/h4-5,8-9,13,15H,6-7,10-11H2,1-3H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVROTVJIMUQHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Spiro[3.3]heptan-2-amine](/img/structure/B1444731.png)



